molecular formula C21H24O9 B1599434 Isorhapontin CAS No. 32727-29-0

Isorhapontin

Cat. No.: B1599434
CAS No.: 32727-29-0
M. Wt: 420.4 g/mol
InChI Key: KROOOMRLDATLKO-NNLCMMBNSA-N
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Description

Isorhapontin is a stilbenoid, specifically a glucoside of isorhapontigenin. It is found in various species of spruce, including Norway spruce (Picea abies), Sitka spruce (Picea sitchensis), and white spruce (Picea glauca) . Stilbenoids are a group of compounds known for their potential health benefits and are commonly found in plants.

Chemical Reactions Analysis

Isorhapontin undergoes various chemical reactions, including oxidation, reduction, and substitution. It is incorporated into the lignin polymer in Norway spruce bark through β-ether bonds . Common reagents used in these reactions include oxidizing agents and reducing agents, which facilitate the transformation of this compound into its various derivatives. Major products formed from these reactions include astringin and piceid .

Comparison with Similar Compounds

Isorhapontin is similar to other stilbenoids such as resveratrol, astringin, and piceid. it is unique due to its specific glucoside structure, which imparts distinct biological activities . Resveratrol is well-known for its health benefits, including anti-inflammatory and cardioprotective effects. Astringin and piceid also share similar properties but differ in their specific chemical structures and biological activities .

Properties

CAS No.

32727-29-0

Molecular Formula

C21H24O9

Molecular Weight

420.4 g/mol

IUPAC Name

(2R,3R,5S,6R)-2-[(E)-2-(4-hydroxy-3-methoxyphenyl)ethenyl]-2-(hydroxymethyl)-6-phenoxyoxane-3,4,4,5-tetrol

InChI

InChI=1S/C21H24O9/c1-28-16-11-13(7-8-15(16)23)9-10-20(12-22)19(25)21(26,27)17(24)18(30-20)29-14-5-3-2-4-6-14/h2-11,17-19,22-27H,12H2,1H3/b10-9+/t17-,18+,19+,20+/m0/s1

InChI Key

KROOOMRLDATLKO-NNLCMMBNSA-N

SMILES

COC1=C(C=CC(=C1)C=CC2(C(C(C(C(O2)OC3=CC=CC=C3)O)(O)O)O)CO)O

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/[C@]2([C@H](C([C@H]([C@@H](O2)OC3=CC=CC=C3)O)(O)O)O)CO)O

Canonical SMILES

COC1=C(C=CC(=C1)C=CC2(C(C(C(C(O2)OC3=CC=CC=C3)O)(O)O)O)CO)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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